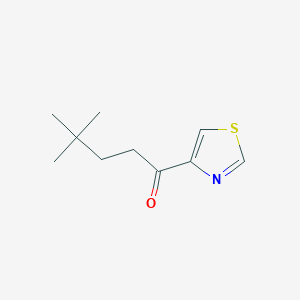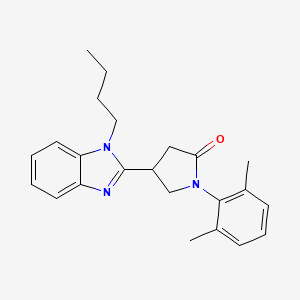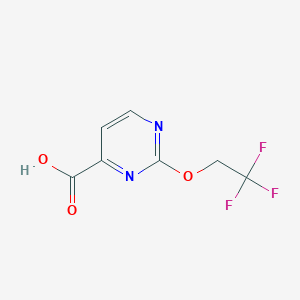
2-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid” is a chemical compound with the molecular weight of 222.12 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H5F3N2O3/c8-7(9,10)2-15-5-1-4(6(13)14)11-3-12-5/h1,3H,2H2,(H,13,14) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its melting point is not specified in the available information.Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Researchers have successfully synthesized a series of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines. These compounds have been characterized using single-crystal X-ray diffraction analyses, revealing detailed molecular structures and offering insights into their chemical properties (Ma et al., 2016).
Applications in Solar Cells
- A study reported the use of pyrimidine-2-carboxylic acid as an electron-accepting and anchoring group in dye-sensitized solar cells. The research highlighted the enhanced interaction between the anchoring group and TiO2, leading to improved solar cell efficiency (Wu et al., 2015).
Development of Novel Inhibitors
- Research has been conducted on the structure-activity relationship of pyrimidine derivatives as inhibitors of AP-1 and NF-κB mediated gene expression. This highlights the potential of these compounds in the context of gene regulation and therapeutic applications (Palanki et al., 2002).
Anticancer Research
- Studies on ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid have been conducted. These complexes exhibit antiproliferative activity and target specific cellular structures like mitochondria, showcasing their potential in anticancer research (Pierroz et al., 2012).
Synthesis of Phosphodiesterase Inhibitors
- Research on 1H-Pyrazolo[4,3-d]pyrimidines, which incorporate 2-(2,2,2-trifluoroethoxy)ethyl, has led to the development of potent phosphodiesterase 5 (PDE5) inhibitors. These studies contribute to the advancement of selective and effective therapeutic agents (Tollefson et al., 2010).
Development of Unnatural Amino Acids
- The synthesis of 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid, an unnatural amino acid, has been explored for its application as a building block in the synthesis of peptidomimetics, illustrating its potential in pharmaceutical research (Bissyris et al., 2005).
Safety and Hazards
The safety information for “2-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting a potential for diverse interactions .
Mode of Action
It’s known that similar compounds can form linkage isomers, depending on whether the nitrogen atom ortho or para to the carboxylate on c4 in the pyrimidine ring binds the metal ion . This suggests that the compound may interact with its targets in a similar manner.
Result of Action
Similar compounds have been found to have cytotoxic effects, suggesting that this compound may also have potential anticancer properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
2-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-6-11-2-1-4(12-6)5(13)14/h1-2H,3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCBMHKAKFAUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B2450782.png)
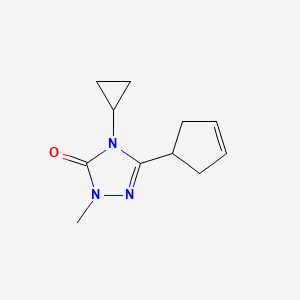
![Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate](/img/structure/B2450784.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2450786.png)
![2-(5,6-Dimethylpyrimidin-4-yl)-5-(4-methoxy-2,5-dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2450788.png)
![N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2450790.png)
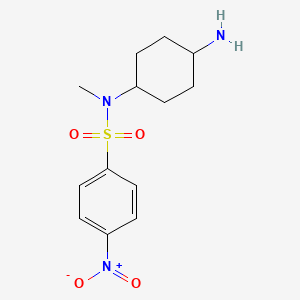
![N-(4-morpholin-4-ylbenzyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide](/img/structure/B2450796.png)
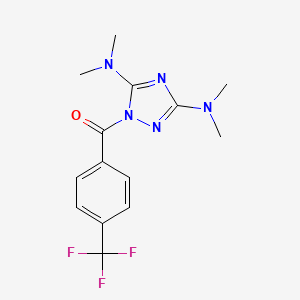
![N-(2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2450799.png)
![Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2450800.png)
